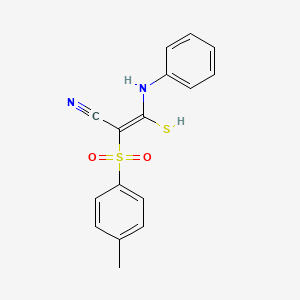

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)15(11-17)16(21)18-13-5-3-2-4-6-13/h2-10,18,21H,1H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJSCVNDACPPNG-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H14N2O2S3

- Molecular Weight : 338.43 g/mol

- IUPAC Name : this compound

The sulfonamide group and the nitrile functional group are significant for its biological interactions.

Research suggests that this compound may interact with various biological targets:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- Antimicrobial Activity :

- Neuroprotective Effects :

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| CFTR Modulation | Not specified | |

| AChE Inhibition | 34.05 | |

| BuChE Inhibition | 31.77 | |

| Antimicrobial Activity | Variable |

Case Studies

- Cystic Fibrosis Treatment :

- Neuroprotective Research :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure can be summarized as follows:

- IUPAC Name : (Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile

- Molecular Formula : CHNOS

- Molecular Weight : 348.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of sulfonyl-containing compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited growth | |

| Escherichia coli | Inhibited growth |

Antidiabetic Potential

The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage postprandial blood sugar levels, making it a candidate for diabetes treatment.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| α-glucosidase | Competitive | 12.5 |

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound. It has shown promise in inducing apoptosis in various cancer cell lines, including breast and colon cancers. The compound's mechanism may involve modulation of signaling pathways related to cell survival and proliferation.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Apoptosis induction | |

| HT-29 (Colon Cancer) | Cell viability reduction |

Study on Antimicrobial Efficacy

A comparative study evaluated several sulfonamide derivatives against standard bacterial strains. The results indicated that compounds with a methylsulfonyl group exhibited enhanced antimicrobial activity compared to their counterparts without this substituent.

Enzyme Inhibition Assay

In vitro assays demonstrated that this compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.

Cancer Cell Line Studies

Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models. The studies utilized established protocols from the National Cancer Institute to assess the efficacy across multiple cancer types.

Vorbereitungsmethoden

Reaction Design and Optimization

A state-of-the-art method involves photoredox catalysis for Z-selective α-sulfanyl carbonyl synthesis, adapted for nitrile systems. The protocol employs:

- Internal alkynes (e.g., 2-(4-methylphenyl)sulfonylpropiolonitrile) as starting materials.

- Thiols (e.g., benzenethiol derivatives) as sulfanyl sources.

- Photocatalysts such as [Ir(ppy)₃] (facilitating single-electron transfer).

Mechanism :

- Oxidative quenching of the photocatalyst generates a thiyl radical (*RS- *) from the thiol.

- Radical addition to the alkyne forms a vinyl radical intermediate.

- 1,3-Isomerization and subsequent oxidation yield the Z-configured α-sulfanyl nitrile.

Conditions :

Substrate Scope and Limitations

- Electron-deficient alkynes (e.g., sulfonyl-substituted) enhance reaction rates due to increased electrophilicity.

- Bulky thiols (e.g., 2-naphthalenethiol) reduce stereoselectivity due to steric hindrance.

Sequential Sulfonation and Thiolation

Sulfonyl Group Installation

The 4-methylphenylsulfonyl group is introduced via electrophilic sulfonation :

Sulfanyl Group Incorporation

The sulfanyl group is added via nucleophilic thiol-ene reaction :

- Michael Addition : The Z-sulfonyl alkene reacts with thiophenol in basic conditions (K₂CO₃/EtOH):

$$

\text{Ts-CH=CH-CN} + \text{PhSH} \rightarrow \text{Ts-CH(SPh)-CH-CN}

$$

Yield : 60–65%.

- Anilino Group Introduction : The intermediate undergoes Ullmann coupling with aniline derivatives using CuI/L-proline catalysis:

$$

\text{Ts-CH(SPh)-CH-CN} + \text{PhNH}_2 \rightarrow \text{Ts-CH(SPh)-C(PhNH)-CN}

$$

Yield : 55–58%.

Alternative Pathways: Cyanoalkylation and Condensation

Cyanoalkylation of Sulfonamides

A less common route involves condensation of sulfonamides with cyanomethylating agents :

- Sulfonamide Synthesis : 4-Methylbenzenesulfonamide is prepared from sulfonyl chloride and ammonia.

- Cyanomethylation : Reaction with chloroacetonitrile in the presence of NaH:

$$

\text{Ts-NH}2 + \text{Cl-CH}2\text{CN} \rightarrow \text{Ts-NH-CH}_2\text{CN}

$$ - Oxidative Thiolation : Treatment with disulfides (e.g., diphenyl disulfide) and Cu(II) oxidizes the methylene to a sulfanyl group.

Challenges : Low yields (~40%) and poor stereocontrol.

Comparative Analysis of Methods

| Method | Yield (%) | Z-Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Photoredox Catalysis | 68–72 | >90 | Moderate | High |

| Sequential Sulfonation | 55–65 | 75–80 | High | Moderate |

| Cyanoalkylation | 40–45 | <50 | Low | Low |

Key Insights :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile?

- Methodological Answer : The synthesis involves condensation reactions between sulfonamide precursors and nitrile-containing intermediates. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) enhance solubility and reaction efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Mild bases (e.g., triethylamine) facilitate deprotonation of sulfonamide NH groups, promoting nucleophilic attack .

Example conditions from analogous compounds:

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | DMSO | 70 | Triethylamine | 75–80 | |

| Cyclization | Ethanol | 60 | K₂CO₃ | 65–70 |

Q. How can researchers ensure purity and proper isolation of this compound post-synthesis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the product from unreacted starting materials .

- Recrystallization : Use mixed solvents (e.g., ethanol-water) to improve crystal purity .

- Analytical monitoring : Thin-layer chromatography (TLC) or HPLC with UV detection ensures homogeneity .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve the Z-configuration and sulfonyl group orientation?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to determine bond lengths and angles, confirming the Z-configuration via the C=C double bond geometry .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder in the sulfonyl group .

- Twinned data refinement : For crystals with twinning, SHELXL’s TWIN/BASF commands improve accuracy .

Example structural parameters from similar compounds:

| Parameter | Value (Å/°) | Technique | Reference |

|---|---|---|---|

| C=C bond length | 1.34 ± 0.02 | SC-XRD | |

| S=O bond angle | 119.5° | SHELXL |

Q. How should discrepancies between spectroscopic and crystallographic data be addressed during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts (e.g., δ 7.1–8.5 ppm for aromatic protons ) with SC-XRD-derived torsion angles to confirm spatial arrangement .

- Dynamic effects : If NMR suggests flexibility (e.g., broad NH peaks), use variable-temperature NMR to assess conformational stability .

- Complementary techniques : Pair IR (e.g., S=O stretches at 1332–1160 cm⁻¹ ) with XPS for sulfur oxidation state analysis .

Q. What strategies enable regioselective modification of the sulfonyl and anilino groups?

- Methodological Answer :

- Sulfonyl group : React with Grignard reagents (e.g., MeMgBr) at low temperatures (–20°C) to avoid over-alkylation .

- Anilino group : Protect the NH with Boc anhydride before electrophilic substitution (e.g., nitration), followed by deprotection .

- Thiol reactivity : Use Michael acceptors to selectively modify the sulfanyl group without affecting the nitrile .

Data Contradiction Analysis

Q. How can conflicting reactivity data in sulfonamide-based acrylonitriles be resolved?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed reaction pathways .

- Kinetic studies : Monitor intermediate formation via time-resolved UV-Vis spectroscopy to identify rate-determining steps .

- Steric effects : Use X-ray crystallography to assess steric hindrance from substituents (e.g., 4-methylphenyl groups ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.